Thiazole-2-carbohydrazide
Description
Properties
IUPAC Name |
1,3-thiazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJYIWMGTSMLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633957 | |
| Record name | 1,3-Thiazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16733-90-7 | |
| Record name | 1,3-Thiazole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method involves cyclocondensation of 2-aminothiophenol (1 ) with diethyl oxalate (2 ) under reflux conditions. This exothermic reaction forms ethyl benzo[d]thiazole-2-carboxylate (3 ) as the primary intermediate. A 1:1 molar ratio of reactants in ethanol or toluene achieves 78–85% conversion within 4–6 hours at 80–100°C. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by cyclization and elimination of ethanol (Fig. 1).
Figure 1: Cyclocondensation mechanism for ethyl benzo[d]thiazole-2-carboxylate synthesis.
Hydrolysis to Thiazole-2-Carbohydrazide
Subsequent hydrolysis of ester 3 with hydrazine hydrate (3–5 equivalents) in ethanol at 70°C for 2 hours yields this compound (4 ) in 84–92% purity. Critical parameters include:
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Solvent polarity: Ethanol > methanol > isopropanol (yield variance: ±8%)
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Temperature: Optimal at 70°C; <60°C results in incomplete conversion
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Hydrazine concentration: Excess hydrazine (>3 eq.) minimizes diketopiperazine byproducts
Hydrazinolysis of Thiazole-2-Carbonyl Chloride
Chloride Intermediate Synthesis
Thiazole-2-carbonyl chloride (5 ) is prepared by treating thiazole-2-carboxylic acid with thionyl chloride (1.2 eq.) in anhydrous xylene. The reaction requires 12–24 hours at 25–40°C, achieving 89–94% conversion. Excess thionyl chloride is removed via vacuum distillation to prevent over-chlorination.
Hydrazine Quenching
Controlled addition of hydrazine hydrate (2.5 eq.) to 5 in tetrahydrofuran (THF) at 0–5°C produces 4 in 65–72% yield. Key considerations:
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Temperature control: Exothermic reaction requires ice baths to prevent decomposition
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Solvent selection: THF > dichloromethane > ethyl acetate (polar aprotic solvents favor nucleophilic substitution)
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Byproduct management: Ammonium chloride precipitates are removed via cold filtration
Solid-State Mechanochemical Synthesis
Solvent-Drop Grinding Technique
A novel eco-friendly method employs solvent-drop grinding of thiazole-2-carboxylic acid (6 ) with hydrazine sulfate (1:1.1 molar ratio) in the presence of silica gel. Reactions complete within 30–45 minutes at 25°C, yielding 82–88% of 4 with 99% atom economy. Advantages include:
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No solvent waste: Reduced environmental footprint
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Scalability: Batch sizes up to 500 g demonstrated in pilot studies
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Purity: Minimal purification required (HPLC purity >98%)
Optimization Parameters
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Grinding medium: Zirconia balls (5 mm) > stainless steel (3 mm)
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Catalyst: Silica gel (10% w/w) enhances reaction kinetics by 40%
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Moisture control: Relative humidity <30% prevents hydrate formation
Comparative Analysis of Synthetic Routes
Table 1: Performance metrics of major preparation methods
| Method | Yield (%) | Purity (%) | Reaction Time | E-Factor* |
|---|---|---|---|---|
| Cyclocondensation | 84–92 | 95–98 | 6–8 h | 8.2 |
| Hydrazinolysis | 65–72 | 90–93 | 24–36 h | 15.7 |
| Mechanochemical | 82–88 | 98–99 | 0.5–1 h | 1.3 |
*Environmental factor (kg waste/kg product)
Reaction Optimization and Scale-Up Challenges
Temperature-Dependent Side Reactions
Above 75°C, this compound undergoes retro-aldish condensation, generating thiazole-2-carbonyl azide (7 ) as a major impurity. Controlled cooling (ΔT < 2°C/min) during workup suppresses this pathway.
Catalytic Systems
Chemical Reactions Analysis
AZD6703 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the quinazolinone core, to introduce different substituents and modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Thiazole-2-carbohydrazide derivatives have been extensively studied for their anticancer properties. Researchers have synthesized various thiazole derivatives that exhibit potent activity against different cancer cell lines. For instance, compounds derived from this compound have shown promising results against hepatocellular carcinoma (HepG-2) and lung adenocarcinoma (A549) cells.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Compound A | HepG-2 | 23.30 ± 0.35 | Strong selectivity |
| Compound B | A549 | >1000 | High apoptosis percentage |
These compounds often utilize structure-activity relationship (SAR) studies to optimize their efficacy, indicating that modifications to the thiazole ring can significantly enhance anticancer activity .
Antimicrobial Properties
this compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives have been evaluated for their ability to inhibit the growth of resistant strains, showcasing potential as a lead compound in antibiotic development.
Agricultural Applications
This compound is being explored in agrochemical formulations due to its efficacy as a fungicide and herbicide. The compound's ability to inhibit specific enzymes in plant pathogens makes it a candidate for developing new agricultural products that can combat crop diseases effectively.
Table 2: Agricultural Efficacy of Thiazole Derivatives
| Compound | Target Pathogen | Mode of Action | Efficacy |
|---|---|---|---|
| Compound C | Fusarium spp. | Enzyme inhibitor | Effective |
| Compound D | Alternaria spp. | Growth inhibition | High |
Research indicates that thiazole derivatives can disrupt metabolic pathways in fungi, leading to effective disease management strategies in crops .
Material Science
This compound has applications in the synthesis of novel materials, particularly in the development of polymers and nanocomposites. Its ability to form coordination complexes with metals enhances its utility in creating materials with specific properties, such as increased thermal stability and electrical conductivity.
Case Study: Synthesis of Metal Complexes
A study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes exhibited unique catalytic properties that could be harnessed in various chemical reactions, showcasing the compound's versatility beyond biological applications .
In Silico Studies
Recent advancements in computational chemistry have led to the use of this compound in virtual screening processes aimed at identifying new drug candidates. Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to various biological targets, facilitating the rational design of more potent compounds with reduced side effects.
Mechanism of Action
AZD6703 exerts its effects by inhibiting p38 mitogen-activated protein kinase 14 (MAPK14). This kinase is critical for the regulation of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta. By inhibiting MAPK14, AZD6703 reduces the production of these cytokines, thereby modulating the inflammatory response. The compound is highly selective for the alpha and beta forms of p38 and is inactive at the gamma and delta forms .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Anticancer Activity : this compound derivatives exhibit lower IC50 values (micromolar range) compared to benzothiazole analogs, possibly due to reduced steric bulk and enhanced ROS generation .
- Anti-Tubercular Activity: Benzothiazole derivatives (e.g., 16c–d) show superior activity (MIC = 25–50 μg/mL) over non-fused thiazoles, likely due to improved target affinity in mycobacterial enzymes .
- Corrosion Inhibition : this compound derivatives with electron-withdrawing groups (e.g., bromophenyl in HD30–HD32) demonstrate higher inhibition efficiency via stronger adsorption on metal surfaces .
Biological Activity
Thiazole-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.
Overview of Thiazole Compounds
Thiazole derivatives are known for their broad spectrum of biological activities. The thiazole ring serves as a crucial pharmacophore in various therapeutic agents, contributing to activities such as:
- Antimicrobial (antibacterial, antifungal)
- Anticancer
- Anti-inflammatory
- Analgesic
- Antioxidant
The versatility of thiazole compounds is evident in their incorporation into over 18 FDA-approved drugs .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it and its derivatives possess potent activity against various bacterial strains, including multidrug-resistant organisms.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiazole derivatives against clinically relevant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like gentamicin. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|---|
| 4 | S. aureus ATCC 6538P | 7.81 | 15 |
| 4 | E. coli ATCC 25922 | 3.91 | 7 |
These findings suggest that this compound derivatives may serve as effective alternatives in treating resistant infections .
Anticancer Activity
Research indicates that this compound also demonstrates anticancer potential. Various studies have focused on its efficacy against different cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies conducted on Hepatocellular carcinoma cell lines (HepG-2) revealed that specific thiazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For example:
| Compound | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|---|
| 9 | HepG-2 | 1.61 | 5 |
| 10 | HepG-2 | 1.98 | 5 |
The structural activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the anticancer activity of these compounds .
Anti-inflammatory and Analgesic Effects
This compound derivatives have also been investigated for their anti-inflammatory and analgesic properties. In one study, a series of thiazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.
Findings on Anti-inflammatory Activity
The synthesized thiazole carboxamide derivatives showed promising COX inhibition with varying potency across the series, indicating potential for development into anti-inflammatory agents .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Moderate to good activity against fungal strains |
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Anti-inflammatory | Inhibition of COX enzymes |
| Analgesic | Pain relief comparable to standard analgesics |
Q & A
Q. What are the standard synthetic protocols for Thiazole-2-carbohydrazide derivatives?
this compound derivatives are typically synthesized via hydrazinolysis of thiazole esters or amides. For example, refluxing ethyl benzo[d]thiazole-2-carboxylate with hydrazine hydrate in ethanol or water yields the corresponding carbohydrazide . Key parameters include solvent choice (water for eco-friendly synthesis or ethanol for higher solubility ), reaction time (1–3 hours), and stoichiometric ratios (e.g., 2.2 equivalents of hydrazine hydrate ).
Q. Which spectroscopic methods are critical for characterizing this compound compounds?
- 1H/13C NMR : Used to confirm hydrazide formation (e.g., disappearance of ester carbonyl signals and appearance of NH peaks at δ 10–11 ppm ).
- Mass spectrometry (ESI-MS) : Validates molecular weight and purity .
- HPLC : Assesses compound purity (e.g., retention times for analogs like 32–36 in peptidomimetic studies ).
Q. What are the primary applications of this compound in drug discovery?
This scaffold is a precursor for pharmacologically active heterocycles, such as antimicrobial thiadiazoles or anticonvulsant analogs like Riluzole derivatives . Its hydrazide group enables condensation with aldehydes/ketones to form bioactive Schiff bases .
Advanced Research Questions
Q. How can solvent selection impact the yield and purity of this compound derivatives?
- Water : Eco-friendly but may require longer reaction times (e.g., 83% yield in water vs. 22–98% in ethanol ).
- Ethanol : Enhances solubility of aromatic substrates but risks ester side reactions. Contradictions in yields (e.g., 5% vs. 98% purity in peptidomimetic analogs ) highlight the need for substrate-specific optimization .
Q. What strategies resolve spectral data contradictions in novel this compound analogs?
- Comparative analysis : Cross-reference with literature NMR shifts (e.g., δ 10.52 ppm for NH in DMSO-d6 ).
- Solvent effects : Test spectra in polar aprotic solvents (e.g., DMSO vs. CDCl3) to stabilize NH protons .
- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .
Q. How can researchers mitigate side reactions during hydrazide synthesis?
- Stoichiometric control : Excess hydrazine hydrate (2.2 eq.) minimizes incomplete reactions .
- Temperature modulation : Reflux at 80–100°C avoids decomposition of sensitive substituents .
- Purification : Column chromatography or recrystallization removes byproducts like unreacted amines or hydrazine adducts .
Q. What computational methods support the design of this compound-based therapeutics?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity tuning .
- Molecular docking : Screen derivatives against targets (e.g., GABA receptors for anticonvulsant activity ).
- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics .
Methodological Guidance
- Experimental design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven studies .
- Data interpretation : Use PICO frameworks to align spectral data with biological outcomes .
- Reproducibility : Document solvent grades, reaction atmospheres, and purification steps meticulously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
